
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate (BHPGS) is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. BHPGS is a sulfated glycerolipid derivative that has been shown to possess anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the phosphorylation of key proteins involved in these pathways, leading to the downregulation of pro-inflammatory cytokines and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. In vitro studies have demonstrated that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can reduce tumor growth and decrease the severity of autoimmune symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is its specificity for certain signaling pathways, making it a potential therapeutic agent for diseases involving these pathways. However, the low yield and high cost of synthesis may limit its use in large-scale experiments.
Direcciones Futuras
Future research on 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could focus on its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, studies on the pharmacokinetics and toxicity of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could provide valuable information for its potential use in clinical settings. Finally, the development of more efficient synthesis methods could make 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate more accessible for research purposes.
In conclusion, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is a synthetic compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of key signaling pathways, leading to anti-inflammatory, anti-tumor, and immunomodulatory effects. However, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the reaction of heptanol with glycerol and chloroformate in the presence of a base, followed by the sulfation of the resulting product. The final product is purified by column chromatography. The yield of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is typically around 20%.
Aplicaciones Científicas De Investigación
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In autoimmune disorder research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to suppress the production of autoantibodies and reduce the severity of autoimmune symptoms.
Propiedades
Número CAS |
101653-96-7 |
|---|---|
Nombre del producto |
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate |
Fórmula molecular |
C19H37N2NaO8S |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
sodium;[2-(carboxyamino)-5-[(carboxyamino)methyl]-2-hexyldecyl] sulfate |
InChI |
InChI=1S/C19H38N2O8S.Na/c1-3-5-7-9-12-19(21-18(24)25,15-29-30(26,27)28)13-11-16(10-8-6-4-2)14-20-17(22)23;/h16,20-21H,3-15H2,1-2H3,(H,22,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
Clave InChI |
LLEYDEJIRWBRHL-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
SMILES canónico |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
Sinónimos |
1,2-bis(heptanylcarbamoyl)glycerol 3-sulfate diC7-dicarbamoyl-GS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











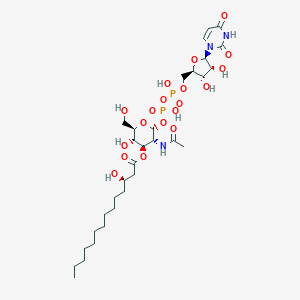
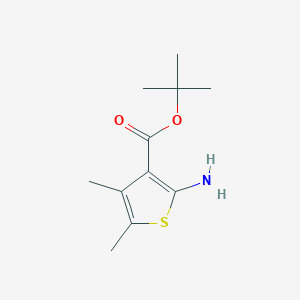
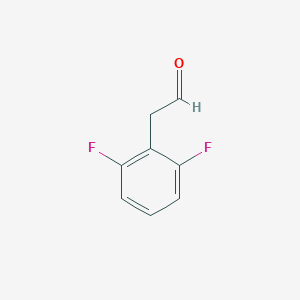
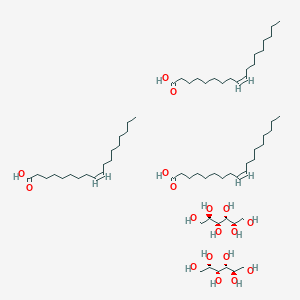
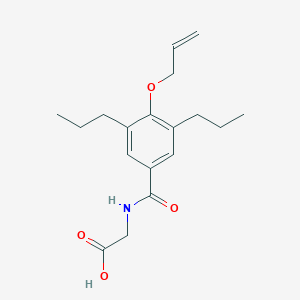
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)